REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH3:8][C:9]([C:11](Cl)=[O:12])=[CH2:10].C(#N)C.Cl>[OH-].[Na+].O.[N+](C1C=CC=CC=1)([O-])=O>[C:11]([NH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])(=[O:12])[C:9]([CH3:10])=[CH2:8] |f:4.5|
|
Name
|
|
Quantity
|
107.5 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=O)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NCCCC(=O)O
|
Name
|
|
Quantity
|
38 g
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
45 g
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with acetonitrile
|
Type
|
EXTRACTION
|
Details
|
The resulting acetonitrile extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)NCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |